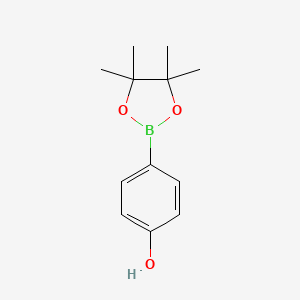

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1333624

Key on ui cas rn:

269409-70-3

M. Wt: 220.07 g/mol

InChI Key: BICZJRAGTCRORZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07122694B2

Procedure details

440 mg (2 mmol) of p-iodophenol were placed in a Schlenk flask with 100 ml of dry benzene and 0.17 ml of triethyl borate (1 mmol). The solution was heated for 1.5 h under an inert atmosphere (argon) at 80° C. and then the benzene and ethanol formed were distilled off the product after raising the oil bath temperature to 100° C. To the liquid in the Schlenk was then added 10 ml of activated catalyst (PdCl2[dppf].CH2Cl2) solution, prepared as described in Example 26, followed by 0.35 ml (2.4 mmol) of pinacolborane. No frothing indicating H2 evolution, which would suggest free phenol groups, was observed. The reaction solution was then heated at 80° C. for 7.5 h before removal of an aliquot for gc analysis. This sample was washed in ethyl acetate with 10% brine as described elsewhere. Only two peaks were observed in the gc with retention time longer than 2 minutes and these corresponded to phenylboronic acid pinacol ester (area approx. 7.5%) and with the desired product contributing the remaining area (92.5%).

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C1C=CC=CC=1.[B:15](OCC)(OCC)OCC.[B]1[O:29][C:28]([CH3:31])([CH3:30])[C:27]([CH3:33])([CH3:32])[O:26]1>C(O)C>[CH3:32][C:27]1([CH3:33])[C:28]([CH3:31])([CH3:30])[O:29][B:15]([C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)[O:26]1 |^1:24|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

440 mg

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0.17 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(OCC)(OCC)OCC

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0.35 mL

|

|

Type

|

reactant

|

|

Smiles

|

[B]1OC(C(O1)(C)C)(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

were distilled off the product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after raising the oil bath temperature to 100° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the liquid in the Schlenk was then added 10 ml of activated catalyst (PdCl2[dppf].CH2Cl2) solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution was then heated at 80° C. for 7.5 h before removal of an aliquot for gc analysis

|

|

Duration

|

7.5 h

|

WASH

|

Type

|

WASH

|

|

Details

|

This sample was washed in ethyl acetate with 10% brine

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(OB(OC1(C)C)C1=CC=C(C=C1)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |